Cas no 4424-45-7 (1h-benz[e]indene-6-propionic Acid, Dodecahydro-3,7-dihydroxy-3,3a,6-trimethyl-, .δ.-lactone)
4424-45-7 structure
Product Name:1h-benz[e]indene-6-propionic Acid, Dodecahydro-3,7-dihydroxy-3,3a,6-trimethyl-, .δ.-lactone
CAS-Nr.:4424-45-7
MF:C19H30O3
MW:306.439706325531
CID:1516371
PubChem ID:247853
Update Time:2025-04-21
1h-benz[e]indene-6-propionic Acid, Dodecahydro-3,7-dihydroxy-3,3a,6-trimethyl-, .δ.-lactone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Benz[e]indene-6-propionic acid, dodecahydro-3,7-dihydroxy-3,3a,6-trimethyl-, .δ.-lactone
- Anadroyd
- Anadrol
- Adroyd
- Adroidin
- Roboral
- CI-406
- C07393
- Raboral
- ci406
- Becorel
- 17β-Hydroxy-17-methyl-4-oxa-5α-androstan-3-one
- 17Beta-Hydroxy-17-methyl-4-oxa-5Alpha-androstan-3-one
- NSC63294
- 4424-45-7
- 4-Oxaandrostan-3-one, (5.alpha.,17.beta.)-
- Q27273870
- 17.BETA.-HYDROXY-17-METHYL-4-OXA-5.ALPHA.-ANDROSTAN-3-ONE
- NSC 63294
- 17?-Hydroxy-17-methyl-4-oxa-5?-androstan-3-one
- OXANDROLONE 4-OXA-ISOMER
- 17-.beta.-hydroxy-17-methyl-4-oxa-5-.alpha.-androstan-3-one
- 3, 5,17.beta.-dihydroxy-17-methyl-, .delta.-lactone
- (1S,3aS,3bR,5aR,9aR,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one
- NSC-63294
- 4-oxaandrostan-3-one deriv. of Cyclopenta[5,1-b]pyran
- 1H-Benz[e]indene-6-propionic acid,7-dihydroxy-3,3a,6-trimethyl-, .delta.-lactone
- ACO7LF922U
- CYCLOPENTA(5,6)NAPHTHO(2,1-B)PYRAN-2(3H)-ONE, TETRADECAHYDRO-7-HYDROXY-4A,6A,7-TRIMETHYL-, (4AR,4BS,6AS,7S,9AS,9BR,11AR)-
- 4-Oxa-5.alpha.-androstan-3-one, 17.beta.-hydroxy-17-methyl-
- UNII-ACO7LF922U
- 1h-benz[e]indene-6-propionic Acid, Dodecahydro-3,7-dihydroxy-3,3a,6-trimethyl-, .δ.-lactone
-
- Inchi: 1S/C19H30O3/c1-17-9-8-16(20)22-15(17)5-4-12-13(17)6-10-18(2)14(12)7-11-19(18,3)21/h12-15,21H,4-11H2,1-3H3/t12-,13+,14+,15-,17-,18+,19+/m1/s1
- InChI-Schlüssel: QTBANSSXVTZHMD-KUPDVBAFSA-N
- Lächelt: O[C@@]1(C)CC[C@H]2[C@@H]3CC[C@@H]4[C@](C)(CCC(=O)O4)[C@H]3CC[C@@]21C
Berechnete Eigenschaften
- Genaue Masse: 306.21900
- Monoisotopenmasse: 306.21949481g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 0
- Komplexität: 503
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 46.5Ų
Experimentelle Eigenschaften
- PSA: 46.53000
- LogP: 3.68560
1h-benz[e]indene-6-propionic Acid, Dodecahydro-3,7-dihydroxy-3,3a,6-trimethyl-, .δ.-lactone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-490413-10 mg |
17β-Hydroxy-17-methyl-4-oxa-5α-androstan-3-one, |
4424-45-7 | 10mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490413-10mg |
17β-Hydroxy-17-methyl-4-oxa-5α-androstan-3-one, |
4424-45-7 | 10mg |
¥2858.00 | 2023-09-05 |
1h-benz[e]indene-6-propionic Acid, Dodecahydro-3,7-dihydroxy-3,3a,6-trimethyl-, .δ.-lactone Verwandte Literatur
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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